3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione
Description
3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione (CAS 56666-76-3) is a substituted derivative of dihydro-2,5-furandione (succinic anhydride). Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170 g/mol . The compound features a 1,1-dimethylpropyl (tert-pentyl) group attached to the furandione ring, introducing steric hindrance and altering its physicochemical properties compared to unmodified succinic anhydride.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(2-methylbutan-2-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C9H14O3/c1-4-9(2,3)6-5-7(10)12-8(6)11/h6H,4-5H2,1-3H3 |
InChI Key |
LTRNXIUJQOCKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CC(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione typically involves the reaction of tetrahydrofuran with a suitable alkylating agent under controlled conditions. One common method involves the use of 1,1-dimethylpropyl bromide as the alkylating agent in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Alkyl halides, organometallic reagents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. It may also interact with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 3-(1,1-dimethylpropyl)tetrahydro-2,5-furandione and related compounds:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|
| This compound | C₉H₁₄O₃ | 1,1-Dimethylpropyl | 170 | Polymers, specialty chemicals |
| Succinic anhydride (dihydro-2,5-furandione) | C₄H₄O₃ | None | 116 | Industrial resins, acylations |
| Dihydro-3-(tetrapropenyl)-2,5-furandione* | C₁₆H₂₆O₃·C₇H₇N₃ | Tetrapropenyl + benzotriazole | ~423 (base) | Stabilizers, corrosion inhibitors |
| 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran | C₂₈H₂₀Br₂O₂ | Bromo (×2), tetraphenyl (×4) | ~586 | Pharmaceuticals, flame retardants |
*Compound with 1H-benzotriazole (CAS 64681-12-5) .
Physicochemical Properties
- Hydrophobicity : The tert-pentyl group in the target compound increases lipophilicity compared to succinic anhydride, reducing water solubility but improving compatibility with hydrophobic matrices .
- Reactivity : Steric hindrance from the tert-pentyl group may slow acylation reactions relative to succinic anhydride. In contrast, the 3,4-dibromo-tetraphenyl derivative exhibits enhanced electrophilic reactivity due to bromine substituents, enabling halogen bonding or cross-coupling reactions .
- Thermal Stability : Bulky substituents (e.g., tetrapropenyl in the benzotriazole compound) may lower thermal stability compared to the tert-pentyl variant .
Research Findings
- Crystallographic Data : The dibromo-tetraphenyl derivative (C₂₈H₂₀Br₂O₂) exhibits bond angles of 119–120° around the furan ring, consistent with sp² hybridization, and torsion angles (e.g., −173.3°, 174.7° ) indicating steric strain from phenyl groups .
- Synthetic Routes :
- Applications :
Data Tables
Table 1: Molecular and Structural Properties
| Property | This compound | Succinic Anhydride | 3,4-Dibromo-tetraphenyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 170 | 116 | ~586 |
| Substituent Effects | Steric hindrance, hydrophobicity | None | Electrophilic reactivity |
| Typical Applications | Specialty polymers | Resins, acylations | Flame retardants |
Table 2: Bond Angles in Dibromo-Tetraphenyl Derivative
| Bond Angle Type | Value Range (°) |
|---|---|
| C–C–C (furan ring) | 119.7–120.6 |
| C–Br–C | 122.6 |
| Torsion Angles (steric strain) | −173.3 to 174.7 |
Biological Activity
The compound can be synthesized through various methods, primarily involving alkylation reactions. A common synthetic route includes the reaction of tetrahydrofuran with 1,1-dimethylpropyl bromide in the presence of sodium hydride as a strong base, typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
| Property | Value |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| Functional Groups | Carbonyl, Ether |
| Solubility | Moderate in organic solvents |
Antimicrobial Activity
Preliminary studies indicate that 3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione may exhibit antimicrobial properties. Research is currently exploring its effectiveness against various microorganisms. The exact mechanism of action remains to be fully elucidated; however, compounds in the furandione class are often evaluated for their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
Another promising area of research involves the potential anticancer properties of this compound. Initial investigations suggest that derivatives of furandiones may have cytotoxic effects on cancer cell lines. The mechanisms might include interference with cellular signaling pathways or direct induction of apoptosis in malignant cells .
Pharmaceutical Applications
This compound is being studied as a pharmaceutical intermediate. Its unique structure could serve as a building block for developing new therapeutic agents targeting various diseases. The ongoing research aims to leverage its chemical reactivity to create novel compounds with enhanced biological activities .
The biological activity of this compound can be attributed to its ability to act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with biological macromolecules such as proteins and nucleic acids, potentially leading to alterations in their structure and function. This interaction could modulate enzymatic activities or disrupt critical cellular processes .
Table 2: Potential Molecular Targets
| Target Type | Potential Interactions |
|---|---|
| Proteins | Binding and modulation of enzymatic activity |
| Nucleic Acids | Potential covalent interactions affecting replication and transcription |
| Membrane Components | Disruption leading to increased permeability |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related compounds have shown significant biological activities that provide insight into its potential:
- Study on Anticancer Activity : A related study highlighted that certain furandione derivatives inhibited cell growth in various cancer cell lines upon exposure to UVA light and demonstrated dark antiproliferative effects through enzyme inhibition mechanisms .
- Antimicrobial Studies : Research on similar compounds has documented their efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
